molecular formula C24H19FN2O5 B2710790 N-(3,4-dimethoxyphenyl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide CAS No. 888450-17-7

N-(3,4-dimethoxyphenyl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide

Cat. No.: B2710790
CAS No.: 888450-17-7
M. Wt: 434.423
InChI Key: ZFLPDYDORBXCQG-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a benzofuran core, a fluorobenzamido group, and dimethoxyphenyl substituents. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of 2-hydroxybenzaldehyde with an appropriate phenylacetic acid derivative under acidic conditions.

    Introduction of the Fluorobenzamido Group: The fluorobenzamido group is introduced via an amide coupling reaction. This involves reacting the benzofuran derivative with 4-fluorobenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Attachment of the Dimethoxyphenyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the amide bond, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it could inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethoxyphenyl)-3-(4-chlorobenzamido)benzofuran-2-carboxamide: Similar structure but with a chlorine atom instead of fluorine.

    N-(3,4-dimethoxyphenyl)-3-(4-methylbenzamido)benzofuran-2-carboxamide: Contains a methyl group instead of fluorine.

    N-(3,4-dimethoxyphenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide: Contains a nitro group instead of fluorine.

Uniqueness

The presence of the fluorine atom in N-(3,4-dimethoxyphenyl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide can significantly influence its biological activity and chemical properties. Fluorine atoms are known to enhance the metabolic stability of compounds and can affect their binding affinity to biological targets, making this compound potentially more effective in certain applications compared to its analogs.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-3-[(4-fluorobenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN2O5/c1-30-19-12-11-16(13-20(19)31-2)26-24(29)22-21(17-5-3-4-6-18(17)32-22)27-23(28)14-7-9-15(25)10-8-14/h3-13H,1-2H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFLPDYDORBXCQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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